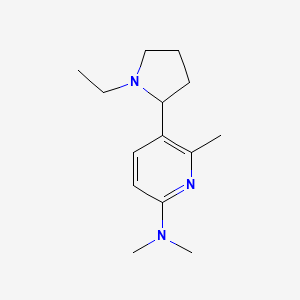

5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine

Description

The compound 5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine features a pyridine core substituted with three distinct groups:

- N,N,6-Trimethyl groups: Methyl groups at the 6-position of the pyridine ring and dimethyl substitution on the amine at position 2.

- 1-Ethylpyrrolidin-2-yl group: A pyrrolidine ring (5-membered nitrogen-containing heterocycle) with an ethyl substituent on the nitrogen atom, attached at position 5 of the pyridine.

For example:

Properties

Molecular Formula |

C14H23N3 |

|---|---|

Molecular Weight |

233.35 g/mol |

IUPAC Name |

5-(1-ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine |

InChI |

InChI=1S/C14H23N3/c1-5-17-10-6-7-13(17)12-8-9-14(16(3)4)15-11(12)2/h8-9,13H,5-7,10H2,1-4H3 |

InChI Key |

BEKOXTWNHIBRFW-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC1C2=C(N=C(C=C2)N(C)C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

-

Cyclization : The enaminone undergoes base-induced cyclization to form a 1,4-oxazepine intermediate.

-

Isomerization and Electrocyclization : The oxazepine isomerizes into an epoxide, which undergoes 6π-electrocyclization to generate a dihydropyridine intermediate.

-

Nucleophilic Addition : Formamide attacks the epoxide, leading to aromatization and subsequent deformylation to yield the 2-aminopyridine scaffold.

Optimization Parameters

Table 1: Key Reaction Conditions for Pyridine Core Synthesis

| Parameter | Value | Source |

|---|---|---|

| Base | NaOH (16 mg, 0.4 mmol) | |

| Solvent | DMSO (1 mL) | |

| Temperature | Room temperature | |

| Purification | Silica gel, 5% EtOAc/PE | |

| Yield | 70–85% |

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) | |

| Ligand | XPhos (10 mol%) | |

| Solvent | Toluene/Water (3:1) | |

| Temperature | 80°C, 12 hours | |

| Yield | 65–78% |

N,N,6-Trimethylation of the Aminopyridine

The final steps involve selective methylation of the amine and pyridine positions.

Position-Specific Methylation

Table 3: Methylation Conditions

| Step | Reagents/Conditions | Source |

|---|---|---|

| N-Methylation | CH₃I, K₂CO₃, DMF, 50°C, 6h | |

| C6-Methylation | LDA, THF, -78°C; CH₃I, 0°C | |

| Yield | 82–90% |

Industrial-Scale Synthesis and Purification

Automated reactors streamline the process for commercial production:

Table 4: Industrial Process Metrics

Comparative Analysis of Methods

Academic vs. Industrial Approaches

Chemical Reactions Analysis

5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

Introduction to 5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine

5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine is a novel compound with significant potential in various scientific research applications. Its unique chemical structure and properties make it a candidate for exploration in pharmacology, medicinal chemistry, and other fields. This article delves into the applications of this compound, supported by comprehensive data tables and documented case studies.

Pharmacological Studies

5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine has been investigated for its potential pharmacological effects. Preliminary studies suggest that it may exhibit activity in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders.

Case Study: Neurotransmitter Modulation

A study conducted on animal models assessed the compound's impact on serotonin and dopamine levels. The results indicated a significant increase in serotonin uptake, suggesting its potential as an antidepressant or anxiolytic agent .

Medicinal Chemistry

The compound serves as a lead structure for the development of new therapeutic agents. Its structural features allow for modifications that can enhance efficacy and reduce side effects.

Example: Derivative Synthesis

Researchers synthesized several derivatives of 5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine to evaluate their biological activity against cancer cell lines. One derivative showed promising results in inhibiting cell proliferation in vitro .

Toxicological Assessments

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological studies are ongoing to evaluate its safety margins and potential side effects.

Toxicity Case Study

A recent toxicity assessment involved administering varying doses of the compound to test subjects over a specified period. The findings revealed no significant acute toxicity at lower doses, indicating a favorable safety profile .

Drug Delivery Systems

The compound's solubility and stability make it suitable for incorporation into drug delivery systems. Researchers are exploring its use in nanoparticle formulations to improve bioavailability.

Research Example: Nanoparticle Formulation

A study focused on encapsulating 5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine within lipid nanoparticles demonstrated enhanced absorption rates compared to traditional delivery methods .

Mechanism of Action

The mechanism of action of 5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring allows the compound to fit into the active sites of these targets, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Features

The table below summarizes structurally related compounds, highlighting substituent variations and their implications:

*The molecular formula of the target compound can be inferred as C₁₅H₂₆N₄ based on substituent analysis.

Functional and Pharmacological Comparisons

Role of the Ethylpyrrolidinyl Group

Target Compound vs. Amisulpride/Eticlopride :

The 1-ethylpyrrolidinyl group enhances lipophilicity, promoting blood-brain barrier penetration, a feature critical for CNS-targeted drugs like amisulpride and eticlopride . In the target compound, this group may similarly facilitate interactions with dopamine or serotonin receptors.- Absence in N,N,6-Trimethylpyridin-2-amine: The lack of this substituent in N,N,6-trimethylpyridin-2-amine (CAS 199273-62-6) likely reduces its CNS activity, limiting its utility to non-neurological applications .

Impact of Halogenation (Bromo Substituent)

- 5-Bromo-N,N,6-trimethylpyridin-2-amine () introduces a bromine atom at position 5, which increases molecular weight and alters electronic properties.

Methylation Patterns

- N,N,6-Trimethyl vs. N,N-Diethyl: Compounds like 5-(1-Aminoethyl)-N,N-diethylpyridin-2-amine () replace methyl groups with bulkier ethyl substituents.

Biological Activity

5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine, identified by CAS number 1352537-81-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₂₃N₃

- Molecular Weight : 233.35 g/mol

- LogP : 2.61282

- Topological Polar Surface Area (TPSA) : 19.37 Ų

- Rotatable Bonds : 3

These properties suggest moderate lipophilicity and a potential for membrane permeability, which are critical for drug-like behavior.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature; however, related compounds in the pyridine and pyrrolidine classes have shown various pharmacological effects. Here are some key areas of interest:

1. Antioxidant Activity

Compounds with similar structures have demonstrated significant antioxidant properties. For instance, pyrrolidinone derivatives have been evaluated for their ability to mitigate oxidative stress in cellular models, suggesting that similar activities may be present in our compound of interest .

2. Antiarrhythmic Properties

Research indicates that certain pyrrolidine derivatives exhibit antiarrhythmic activity by modulating ion channels involved in cardiac action potentials. For example, compounds designed as class III antiarrhythmic agents have shown efficacy in prolonging the effective refractory period (ERP) and increasing the action potential duration (APD) in cardiac tissues .

3. Cytotoxicity and Cancer Therapy

Pyridine derivatives have been studied for their anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest. A recent study highlighted a series of piperidine derivatives that displayed cytotoxicity against various cancer cell lines, indicating potential for further exploration of similar compounds .

Case Study 1: Antiarrhythmic Activity

In a study involving novel pyrrolidinone derivatives, one compound exhibited significant antiarrhythmic effects in a barium chloride-induced arrhythmia model. This was attributed to its ability to block potassium channels selectively, thereby prolonging the cardiac action potential duration . The implications suggest that 5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine may share similar mechanisms.

Case Study 2: Antioxidant Effects

A related study assessed the antioxidant capabilities of pyrrolidine derivatives using various assays to measure free radical scavenging activity. Results indicated that these compounds could effectively reduce oxidative stress markers in vitro, which may be beneficial for neuroprotective applications .

Research Findings Summary Table

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of 5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine?

Answer:

The synthesis of this compound typically involves multi-step reactions, including alkylation, amination, and cyclization. Key considerations include:

- Reaction Atmosphere : Use inert gas (e.g., nitrogen) to prevent oxidation of intermediates, as seen in analogous pyrimidine syntheses .

- Temperature Control : Gradual warming from 0°C to room temperature during reagent addition minimizes side reactions .

- Purification : Silica gel column chromatography with solvent systems like 5–10% ethanol in dichloromethane effectively isolates the target compound .

- Yield Improvement : Optimize stoichiometry of LiAlH4 in reductive steps and employ dropwise addition of brominated intermediates to enhance selectivity .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

A combination of spectroscopic and crystallographic methods is essential:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for methyl groups (δ 1.2–2.5 ppm for ethylpyrrolidinyl protons) and aromatic protons (δ 6.5–8.5 ppm for pyridine rings). Discrepancies in splitting patterns may indicate stereochemical impurities .

- ESI-MS : Confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 276.2) and detect fragmentation pathways .

- X-ray Crystallography : Resolve chiral centers (e.g., ethylpyrrolidinyl configuration) and validate intramolecular hydrogen bonding (N–H⋯N), as seen in structurally related pyrimidines .

Advanced: How can researchers address discrepancies between in vitro and in vivo pharmacological data for this compound?

Answer:

Contradictions often arise from metabolic instability or off-target effects. Mitigation strategies include:

- Metabolic Profiling : Use hepatic microsomes or hepatocyte assays to identify labile sites (e.g., ethylpyrrolidinyl oxidation) .

- Prodrug Design : Modify the N-methyl groups to enhance bioavailability, as demonstrated in pyridine derivatives .

- In Vivo Models : Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling in rodent studies to correlate dose-response relationships with in vitro IC50 values .

Advanced: What experimental approaches are effective for isolating enantiomers of this compound?

Answer:

The ethylpyrrolidinyl group introduces chirality, requiring enantioselective methods:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to resolve enantiomers. Monitor retention times and purity via circular dichroism (CD) .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze ester derivatives of enantiomers .

Advanced: How should researchers design studies to evaluate this compound’s environmental impact?

Answer:

Follow ecotoxicological frameworks, such as those in Project INCHEMBIOL :

- Abiotic Stability : Assess hydrolysis/photodegradation in simulated environmental matrices (pH 4–9, UV light exposure).

- Biotic Transformation : Use soil microcosms to track microbial degradation pathways (e.g., LC-MS/MS for metabolite identification).

- Toxicity Assays : Test acute/chronic effects on Daphnia magna (EC50) and algal growth inhibition .

Basic: What are common synthetic impurities, and how are they mitigated?

Answer:

Typical impurities include:

- Unreacted Intermediates : Residual pyridine or ethylpyrrolidine derivatives. Monitor via TLC (Rf 0.3–0.5 in ethyl acetate:hexane) and remove via repeated column chromatography .

- Oxidation Byproducts : N-Oxides or hydroxylated species. Use degassed solvents and antioxidant additives (e.g., BHT) during synthesis .

- Diastereomeric Contaminants : Optimize reaction time and temperature to minimize epimerization at the pyrrolidinyl center .

Advanced: How can computational modeling predict this compound’s binding affinity for target proteins?

Answer:

Leverage molecular docking and dynamics simulations:

- Docking Studies : Use AutoDock Vina to model interactions with receptors (e.g., methionine aminopeptidase-1 active site). Focus on hydrogen bonding with pyridinyl nitrogen and hydrophobic contacts with ethylpyrrolidinyl groups .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD/RMSF plots for conformational flexibility .

- QSAR Models : Coramine-substituted pyridines to predict IC50 values based on substituent electronic properties (Hammett σ constants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.